molecular formula C16H17N5O8S B10956024 3-[(acetyloxy)methyl]-7-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10956024
M. Wt: 439.4 g/mol
InChI Key: PDAGJXZOUJAMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This complex compound is a mouthful, but let’s break it down. It belongs to the class of cephalosporin antibiotics , which are widely used in medicine. Specifically, it falls under the third-generation cephalosporins. These antibiotics exhibit potent antibacterial activity against a broad spectrum of pathogens.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps

    Starting Material: The synthesis begins with a suitable starting material, often a precursor containing the core bicyclic structure.

    Acetylation: The hydroxyl group on the bicyclic ring undergoes acetylation, resulting in the formation of the acetylated intermediate.

    Nitration: The 5-methyl group on the pyrazole ring is nitrated, introducing the nitro group.

    Amidation: The acetylated intermediate reacts with an amine (usually an amino acid derivative) to form the final compound.

Industrial Production:: Industrial production typically involves large-scale fermentation processes using microbial strains engineered to produce cephalosporins. Downstream purification and chemical modifications yield the desired compound.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at various functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents::

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Alkyl halides or other nucleophiles.

    Hydrolysis: Alkaline conditions (e.g., NaOH).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amino compound.

Scientific Research Applications

This compound finds applications in:

    Clinical Medicine: As an antibiotic, it treats bacterial infections.

    Pharmaceutical Research: Scientists study its structure-activity relationship to design more effective antibiotics.

    Chemical Biology: It serves as a tool to investigate bacterial cell wall synthesis.

Mechanism of Action

The compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts peptidoglycan cross-linking, weakening the cell wall and leading to bacterial lysis.

Comparison with Similar Compounds

While there are numerous cephalosporins, this compound stands out due to its unique structure. Similar compounds include ceftriaxone , ceftazidime , and cefotaxime .

Properties

Molecular Formula

C16H17N5O8S

Molecular Weight

439.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[[2-(5-methyl-4-nitropyrazol-1-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N5O8S/c1-7-10(21(27)28)3-17-19(7)4-11(23)18-12-14(24)20-13(16(25)26)9(5-29-8(2)22)6-30-15(12)20/h3,12,15H,4-6H2,1-2H3,(H,18,23)(H,25,26)

InChI Key

PDAGJXZOUJAMDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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